
1-(4-Bromophenyl)-3-hexadecylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-3-hexadecylurea is an organic compound characterized by the presence of a bromophenyl group and a long hexadecyl chain attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-hexadecylurea typically involves the reaction of 4-bromoaniline with hexadecyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The process can be summarized as follows:
- Dissolve 4-bromoaniline in anhydrous dichloromethane.
- Add hexadecyl isocyanate dropwise to the solution while maintaining the temperature at 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 1-(4-Bromophenyl)-3-hexadecylurea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding urea derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromophenyl group can lead to the formation of phenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
- Substitution reactions yield various substituted urea derivatives.
- Oxidation reactions produce oxidized urea compounds.
- Reduction reactions result in reduced phenyl derivatives.
科学的研究の応用
1-(4-Bromophenyl)-3-hexadecylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of novel materials with specific properties, such as surfactants and polymers.
作用機序
The mechanism of action of 1-(4-Bromophenyl)-3-hexadecylurea involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The long hexadecyl chain enhances the compound’s lipophilicity, allowing it to integrate into cell membranes and affect membrane-associated processes.
類似化合物との比較
1-(4-Bromophenyl)-3-dodecylurea: Similar structure but with a shorter dodecyl chain.
1-(4-Chlorophenyl)-3-hexadecylurea: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromophenyl)-3-octadecylurea: Similar structure but with a longer octadecyl chain.
Uniqueness: 1-(4-Bromophenyl)-3-hexadecylurea is unique due to its specific combination of a bromophenyl group and a hexadecyl chain, which imparts distinct chemical and biological properties. The bromine atom provides reactivity for further functionalization, while the hexadecyl chain enhances lipophilicity and membrane interaction.
特性
CAS番号 |
6936-83-0 |
|---|---|
分子式 |
C23H39BrN2O |
分子量 |
439.5 g/mol |
IUPAC名 |
1-(4-bromophenyl)-3-hexadecylurea |
InChI |
InChI=1S/C23H39BrN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25-23(27)26-22-18-16-21(24)17-19-22/h16-19H,2-15,20H2,1H3,(H2,25,26,27) |
InChIキー |
ADPVZPFBFNBZSH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione](/img/structure/B14729334.png)
![7-[2-(Morpholin-4-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14729338.png)
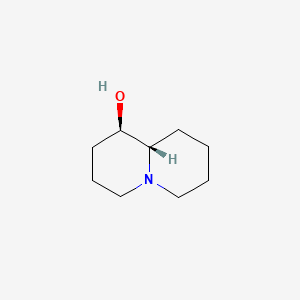
-lambda~5~-phosphane](/img/structure/B14729354.png)

![3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14729373.png)
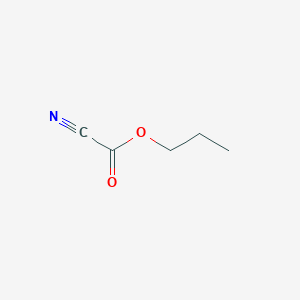
![1-(3-Methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14729378.png)


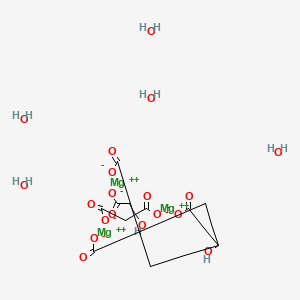
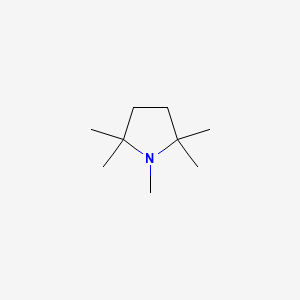
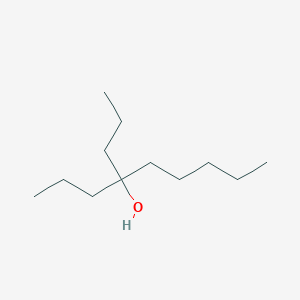
![4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol](/img/structure/B14729430.png)
